molecular formula C14H11IN2O3 B3655459 N-(3-iodophenyl)-3-methyl-4-nitrobenzamide

N-(3-iodophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B3655459
M. Wt: 382.15 g/mol
InChI Key: JQPQEXKWOMLQKX-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an iodine atom on the phenyl ring, a methyl group on the benzene ring, and a nitro group on the benzamide moiety

Properties

IUPAC Name

N-(3-iodophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c1-9-7-10(5-6-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPQEXKWOMLQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Iodination: The iodination of the phenyl ring is carried out using iodine and a suitable oxidizing agent such as N-iodosuccinimide.

    Amidation: The final step involves the formation of the amide bond between the iodinated nitrobenzene and 3-methylbenzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and iodination steps, and automated systems for the amidation process to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Substitution: The iodine atom on the phenyl ring can be substituted by various nucleophiles in reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas for the reduction of the nitro group.

Major Products:

    Aminobenzamide: Formed by the reduction of the nitro group.

    Substituted Benzamides: Formed by nucleophilic substitution of the iodine atom.

Scientific Research Applications

N-(3-iodophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and nitro group can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • N-(3-iodophenyl)-3-nitrobenzamide
  • N-(3-iodophenyl)-4-nitrobenzamide
  • N-(2-iodophenyl)-3-methyl-4-nitrobenzamide

Comparison: N-(3-iodophenyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of the iodine, methyl, and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-iodophenyl)-3-methyl-4-nitrobenzamide
Reactant of Route 2
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N-(3-iodophenyl)-3-methyl-4-nitrobenzamide

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